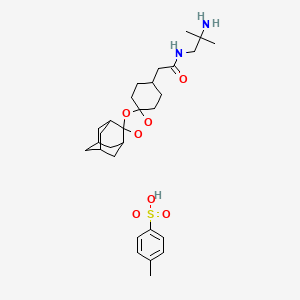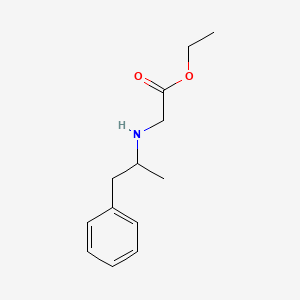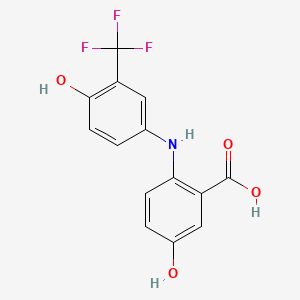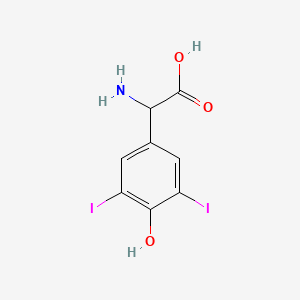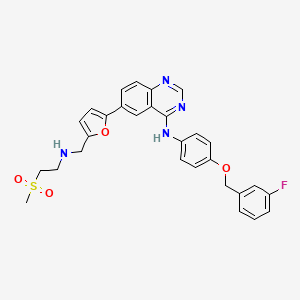
Deschloro Lapatinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deschloro Lapatinib is a derivative of Lapatinib, a well-known dual tyrosine kinase inhibitor used primarily in the treatment of HER2-positive breast cancer. This compound lacks the chlorine atom present in Lapatinib, which may influence its pharmacological properties and interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Lapatinib involves several key steps, starting from commercially available starting materials. The process typically includes:
Formation of the Quinazoline Core: This involves the cyclization of appropriate aniline derivatives with formamide or similar reagents under high-temperature conditions.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted quinazoline with a suitable amine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Deschloro Lapatinib undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions on the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may have different pharmacological properties.
科学研究应用
Deschloro Lapatinib has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogen substitution on pharmacological activity.
Biology: Investigated for its interactions with cellular proteins and potential as a therapeutic agent.
Medicine: Explored for its efficacy in treating HER2-positive cancers and other malignancies.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
Deschloro Lapatinib exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). By binding to the ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, leading to inhibition of tumor cell growth and proliferation.
相似化合物的比较
Similar Compounds
Lapatinib: The parent compound, containing a chlorine atom.
Erlotinib: Another tyrosine kinase inhibitor targeting EGFR.
Gefitinib: Similar to Erlotinib, used in the treatment of non-small cell lung cancer.
Uniqueness
Deschloro Lapatinib is unique due to the absence of the chlorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Lapatinib. This structural difference can influence its binding affinity, efficacy, and safety profile.
属性
分子式 |
C29H27FN4O4S |
|---|---|
分子量 |
546.6 g/mol |
IUPAC 名称 |
N-[4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H27FN4O4S/c1-39(35,36)14-13-31-17-25-10-12-28(38-25)21-5-11-27-26(16-21)29(33-19-32-27)34-23-6-8-24(9-7-23)37-18-20-3-2-4-22(30)15-20/h2-12,15-16,19,31H,13-14,17-18H2,1H3,(H,32,33,34) |
InChI 键 |
RZEMPBRXCDBLDH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC(=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)
![benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13413014.png)

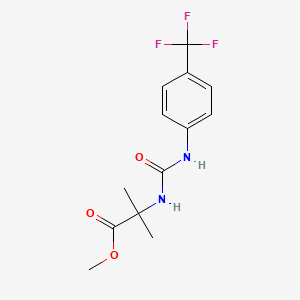
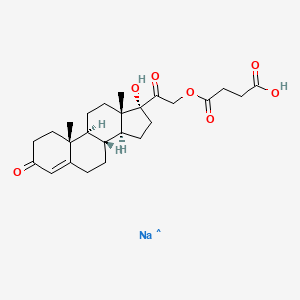
![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
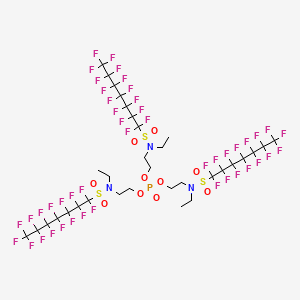
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
